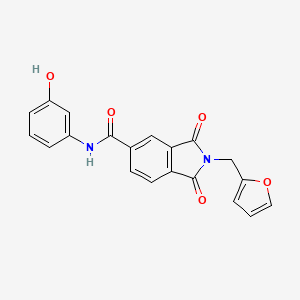
2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as FIPI, which stands for Furamidine-Induced Phospholipidosis Inhibitor.
Wirkmechanismus
FIPI exerts its effects by inhibiting the activity of phospholipase D, which leads to alterations in cellular signaling and membrane trafficking. This inhibition has been shown to have various effects on cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
FIPI has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FIPI has also been shown to have antiviral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
FIPI has several advantages for lab experiments, including its high potency and selectivity for phospholipase D. Additionally, it has been shown to be relatively non-toxic to cells at concentrations used in experiments. However, one limitation of FIPI is that it can induce phospholipidosis, a condition in which excess lipids accumulate in cells. This can lead to potential toxicity and should be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research on FIPI. One area of interest is its potential therapeutic applications in cancer, inflammation, and infectious diseases. Additionally, further studies are needed to understand the mechanisms underlying the effects of FIPI on cellular processes. Finally, the development of more selective and potent inhibitors of phospholipase D could lead to further advancements in the field.
Synthesemethoden
The synthesis of FIPI involves the reaction between 2-furyl methyl amine and 3-hydroxyphthalic anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to form the final compound.
Wissenschaftliche Forschungsanwendungen
FIPI has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of phospholipase D, an enzyme that is involved in various cellular processes such as membrane trafficking and signaling. This inhibition of phospholipase D activity has been linked to the potential therapeutic effects of FIPI.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-14-4-1-3-13(10-14)21-18(24)12-6-7-16-17(9-12)20(26)22(19(16)25)11-15-5-2-8-27-15/h1-10,23H,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTWBMZVQTWGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethyl)-N-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)
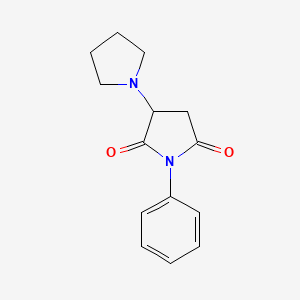
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
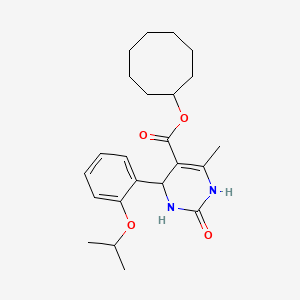
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
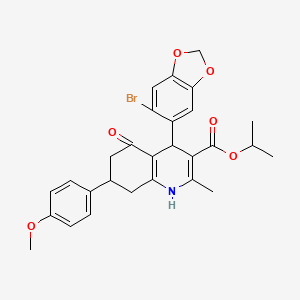
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)

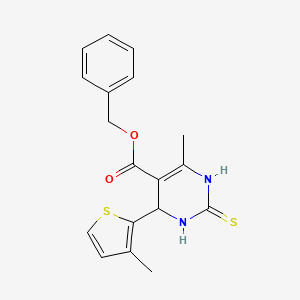
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)